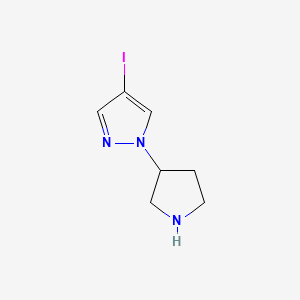

4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-pyrrolidin-3-ylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10IN3/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMLYKGLVGFSOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=C(C=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

High Resolution Structural Characterization and Advanced Computational Analysis

Spectroscopic Analysis for Detailed Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

No specific ¹H, ¹³C, or 2D NMR spectroscopic data for 4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole has been found in the surveyed literature.

High-Resolution Mass Spectrometric Techniques

Detailed high-resolution mass spectrometric data, which would confirm the elemental composition and exact mass of the molecule, is not available.

Vibrational Spectroscopy Applications (FTIR, Raman)

No experimental or computational Fourier-transform infrared (FTIR) or Raman spectroscopy data for this compound has been located.

X-ray Crystallographic Studies and Intermolecular Interactions

Determination of Solid-State Molecular Conformation

There are no published X-ray crystallographic studies for this compound, preventing the determination of its solid-state conformation.

Analysis of Supramolecular Motifs and Hydrogen Bonding Networks

Without crystallographic data, an analysis of the supramolecular architecture, including any potential hydrogen bonding networks or other intermolecular interactions, cannot be performed.

Due to the lack of available data, the creation of interactive data tables and detailed research findings as requested is not possible at this time. Further experimental research would be required to generate the necessary information for a complete structural and computational analysis of this compound.

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry provides powerful tools to predict and analyze the behavior of molecules, offering insights that can be challenging to obtain through experimental methods alone. For this compound, a multi-faceted computational approach is essential to build a comprehensive understanding of its structure-property relationships. This involves a synergistic application of molecular docking, molecular dynamics simulations, Density Functional Theory (DFT), and Hirshfeld surface analysis.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is invaluable for screening virtual libraries of compounds against a specific protein target to identify potential lead candidates. For this compound, docking studies can reveal how the molecule might interact with the active site of a given receptor, providing insights into its potential biological activity. researchgate.netbohrium.commdpi.com

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the protein's binding pocket, scoring each pose based on a set of energy functions. These scores, typically expressed in kcal/mol, estimate the binding affinity, with lower values indicating a more favorable interaction. Key interactions often include hydrogen bonds, hydrophobic interactions, and halogen bonds, the latter being particularly relevant due to the presence of the iodine atom.

While specific docking studies for this compound are not extensively reported in publicly available literature, a hypothetical docking scenario against a kinase, a common target for pyrazole (B372694) derivatives, can be illustrative. The pyrrolidine (B122466) ring could engage in hydrogen bonding with backbone residues, while the pyrazole core might form pi-stacking interactions with aromatic amino acids. The iodine atom at the 4-position could participate in a halogen bond with a Lewis basic residue, such as a carbonyl oxygen, which can significantly contribute to binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound against a Kinase Target

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | ASP 145, GLU 98 | Hydrogen Bond |

| PHE 80 | Pi-Stacking | ||

| LEU 75 | Halogen Bond | ||

| 2 | -7.9 | LYS 30, SER 143 | Hydrogen Bond |

| TYR 82 | Pi-Pi Interaction | ||

| ALA 78 | Hydrophobic |

This data is illustrative and based on typical interactions observed for similar pyrazole derivatives.

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes of a molecule and its interactions with its environment over time. eurasianjournals.comnih.govnih.gov For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable arrangements of the pyrrolidine ring relative to the pyrazole core.

When combined with docking results, MD simulations can assess the stability of the predicted ligand-protein complex. By simulating the complex in a solvent environment for a period of nanoseconds, it is possible to observe whether the ligand remains stably bound in the active site or if it dissociates. Analysis of the simulation trajectory can provide detailed information about the persistence of key interactions, the flexibility of both the ligand and the protein, and the role of water molecules in mediating the binding.

A typical MD simulation of the this compound-kinase complex would involve monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms to assess stability. A stable RMSD over the simulation time suggests a stable binding mode. Further analysis, such as root-mean-square fluctuation (RMSF) calculations, can highlight flexible regions of the protein upon ligand binding.

Table 2: Representative Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex

| Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT |

These parameters represent a standard setup for MD simulations of biomolecular systems.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netnih.gov DFT calculations can provide a wealth of information about this compound, including its optimized geometry, molecular orbital energies, and electrostatic potential. nih.gov These properties are fundamental to understanding the molecule's reactivity and its potential for intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.

Molecular Electrostatic Potential (MEP) maps generated from DFT calculations visualize the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrazole ring are expected to be electron-rich, while the hydrogen atoms of the pyrrolidine ring would be electron-poor. The iodine atom can exhibit a region of positive potential on its outermost surface, known as a sigma-hole, which is crucial for its ability to form halogen bonds.

Table 3: Theoretical Electronic Properties of a Pyrazole Derivative Calculated by DFT

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.1 D |

This data is representative of DFT calculations for similar heterocyclic compounds.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures. tandfonline.comnih.govas-proceeding.comresearchgate.net By partitioning the crystal electron density, a unique surface is generated for each molecule, encapsulating the space where the molecule's contribution to the electron density is dominant. The properties of this surface can then be mapped to provide a detailed picture of the intermolecular contacts.

The normalized contact distance (d_norm) is a key property mapped onto the Hirshfeld surface. It is calculated from the distances of any surface point to the nearest nucleus inside the surface (d_i) and the nearest nucleus outside the surface (d_e), normalized by the van der Waals radii of the respective atoms. Red spots on the d_norm map indicate close contacts with neighboring molecules, highlighting regions of strong intermolecular interactions such as hydrogen bonds.

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution |

| H···H | 45% |

| H···I / I···H | 15% |

| H···N / N···H | 12% |

| H···C / C···H | 20% |

| Other | 8% |

This data is an estimation based on the analysis of similar iodinated pyrazole structures.

Pharmacological Profile and Mechanistic Investigations of 4 Iodo 1 Pyrrolidin 3 Yl 1h Pyrazole

Exploration of Potential Biological Activities Derived from Constituent Scaffolds

The pyrazole (B372694) ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and the pyrrolidine (B122466) ring, a five-membered saturated nitrogen-containing heterocycle, are both considered "privileged structures" in drug discovery. mdpi.comnih.gov Their derivatives have been shown to exhibit a wide array of pharmacological effects, which provides a basis for predicting the potential activities of 4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole.

Derivatives of both pyrazole and pyrrolidine are well-documented as potent enzyme inhibitors. bohrium.comresearchgate.net Pyrazole-containing compounds have demonstrated inhibitory activity against a variety of enzymes, including kinases, which are crucial in cellular signaling and are often targeted in cancer therapy. japsonline.combohrium.com The pyrazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases.

Pyrrolidine derivatives have also been identified as inhibitors of various enzymes. frontiersin.org For instance, certain pyrrolidine-based compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. frontiersin.org The table below summarizes the enzyme inhibitory activities of representative pyrazole and pyrrolidine derivatives.

| Scaffold | Derivative Example | Target Enzyme | Biological Significance |

| Pyrazole | Pyrazole-based compounds | Kinases | Anticancer |

| Pyrazole-imidazole-triazole hybrids | Carbonic Anhydrases (hCA I and II) | Potential for various therapeutic applications | |

| Pyrazole derivatives | α-Glucosidase | Antidiabetic | |

| Pyrrolidine | Benzofuroxane pyrrolidine hydroxamates | Matrix Metalloproteinases (MMPs) | Anticancer, Anti-inflammatory |

| Pyrrolidine derivatives | Dihydrofolate Reductase (DHFR) | Antibacterial, Anticancer | |

| Pyrrolidine derivatives | NAAA enzyme | Anti-inflammatory |

This table presents examples of enzyme inhibition by derivatives of the constituent scaffolds and does not represent data for this compound itself.

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is implicated in diseases like cancer. nih.govmdpi.com Notably, pyrazole derivatives have been identified as inhibitors of the Wnt signaling pathway, demonstrating potential in anticancer research. wipo.int These compounds can interfere with key components of the pathway, leading to the suppression of cancer cell proliferation.

Pyrrolidine-containing molecules have also been shown to modulate receptor binding. For example, certain pyrrolidine derivatives act as antagonists for chemokine receptors like CXCR4, which plays a role in HIV infection, inflammation, and cancer metastasis. frontiersin.org

Both pyrazole and pyrrolidine scaffolds are found in compounds with significant anti-inflammatory properties. nih.govnih.gov Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, a mechanism shared with non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core. nih.gov

Pyrrolidine derivatives have also demonstrated anti-inflammatory and immunomodulatory effects. frontiersin.orgnih.gov Some exhibit their action through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade. frontiersin.orgnih.gov

The pyrazole nucleus is a common feature in many compounds exhibiting broad-spectrum antimicrobial and antiviral activities. nih.govnih.govorientjchem.org These derivatives have shown efficacy against various strains of Gram-positive and Gram-negative bacteria, as well as different fungi. nih.govscilit.com The mechanism of action often involves the inhibition of essential microbial enzymes or interference with cell wall synthesis.

Similarly, the pyrrolidine ring is present in numerous natural and synthetic compounds with antimicrobial and antiviral properties. frontiersin.orgnih.gov The structural diversity of pyrrolidine derivatives allows for the development of agents that can combat drug-resistant microorganisms. frontiersin.org

| Scaffold | Activity | Examples of Pathogens Targeted |

| Pyrazole | Antibacterial | E. coli, P. aeruginosa, S. aureus, B. subtilis nih.gov |

| Antifungal | C. albicans nih.gov | |

| Antiviral | Various viruses nih.gov | |

| Pyrrolidine | Antibacterial | Vibrio cholerae, Proteus mirabilis, Micrococcus luteus, Bacillus subtilis nih.gov |

| Antifungal | Various fungi frontiersin.org | |

| Antiviral | Various viruses frontiersin.org |

This table illustrates the antimicrobial spectrum of the core scaffolds, not the specific compound .

A significant body of research highlights the anticancer potential of pyrazole and pyrrolidine derivatives. japsonline.comresearchgate.netnih.gov Pyrazole-containing compounds have been shown to inhibit various cancer cell lines through mechanisms such as the inhibition of cyclin-dependent kinases (CDKs), which regulate the cell cycle. japsonline.comresearchgate.net This leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death). mdpi.com

Pyrrolidine scaffolds also contribute to the anticancer activity of various compounds. frontiersin.orgnih.gov Their derivatives can induce apoptosis through mitochondrial pathways and modulate signaling pathways involved in cell proliferation and survival. frontiersin.org

Hypothesized Mechanisms of Action for this compound

Based on the known activities of its constituent scaffolds, several mechanisms of action can be hypothesized for this compound. The iodinated pyrazole ring could potentially act as a kinase inhibitor by forming halogen bonds within the ATP-binding site of various kinases. This could disrupt cellular signaling pathways crucial for cancer cell proliferation and survival.

Role of Pyrrolidine Moiety in Neurotransmitter Modulation or Receptor Binding

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent feature in a multitude of biologically active compounds and approved drugs. Its significance in medicinal chemistry stems from its ability to introduce a three-dimensional character to a molecule, which can be crucial for specific and high-affinity interactions with biological targets.

The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This capability is fundamental for anchoring a ligand within the binding pocket of a receptor. Furthermore, the stereochemistry of the pyrrolidine ring, particularly when substituted as in the case of the 3-yl linkage, introduces chiral centers that can lead to stereoselective binding to receptors. This is a critical factor in both the potency and selectivity of a drug.

In the context of neurotransmitter modulation, pyrrolidine-containing compounds have been shown to interact with a variety of receptors and transporters in the central nervous system. For instance, derivatives of pyrrolidine are known to exhibit affinity for nicotinic acetylcholine (B1216132) receptors, dopamine (B1211576) transporters, and GABA receptors, among others. The conformational flexibility of the pyrrolidine ring allows it to adopt different puckered conformations, enabling it to fit optimally into diverse receptor topographies. This adaptability makes the pyrrolidine moiety a versatile tool for modulating neurotransmitter systems.

Influence of Iodine at the Pyrazole 4-Position on Biological Activity and Target Selectivity

The introduction of a halogen atom, such as iodine, onto a pharmacophore can profoundly influence its biological properties. The iodine atom at the 4-position of the pyrazole ring in this compound is expected to have several key effects on its activity and selectivity.

Firstly, iodine is a large and lipophilic atom, which can significantly increase the lipophilicity of the molecule. This, in turn, can affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier. The presence of iodine can also lead to specific interactions within a receptor binding site through halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom and a Lewis base (e.g., an oxygen or nitrogen atom in an amino acid residue). These interactions can be highly directional and contribute significantly to the binding affinity and selectivity of a ligand for its target.

From a metabolic standpoint, the carbon-iodine bond can be susceptible to metabolic dehalogenation, which could represent a route of metabolism for the compound. Conversely, the presence of the bulky iodine atom can also shield adjacent parts of the molecule from metabolic attack, thereby increasing its metabolic stability.

Research on structurally related 4-iodopyrazole (B32481) compounds has highlighted their potential in various therapeutic areas. For instance, some 4-iodopyrazole derivatives have been investigated for their anti-inflammatory and anticancer properties. A related compound, 4-(4-Iodo-1H-pyrazol-1-yl)-piperidine, has been noted for its potential applications in neuropharmacology and as a radioligand in oncology due to the presence of the iodine atom. ontosight.ai

Preclinical Research Paradigms and In Vitro/In Vivo Model Systems

To elucidate the pharmacological profile of a novel compound like this compound, a systematic preclinical research approach employing a variety of in vitro and in vivo models is essential.

Cell-Based Assays for Proliferation, Viability, and Specific Pathway Modulation

Cell-based assays are fundamental in the initial stages of drug discovery to assess the cytotoxic and cytostatic potential of a compound and to gain insights into its mechanism of action.

Proliferation and Viability Assays: Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (water-soluble tetrazolium salt) assays would be employed to determine the effect of the compound on the proliferation and viability of various cell lines. For example, in studies of other pyrazole derivatives, these assays have been used to determine the half-maximal inhibitory concentration (IC50) against cancer cell lines. nih.govbenthamdirect.com

Specific Pathway Modulation: To investigate the molecular mechanism, reporter gene assays can be utilized to see if the compound modulates specific signaling pathways (e.g., NF-κB, Wnt, or MAPK pathways). High-content screening and immunofluorescence can also provide valuable information on cellular changes, such as effects on the cytoskeleton or induction of apoptosis, by monitoring the localization and expression of key proteins.

| Assay Type | Purpose | Example Application for Pyrazole Derivatives |

| MTT/WST Assay | Measures cell metabolic activity as an indicator of cell viability and proliferation. | Determining the IC50 values of novel pyrazole compounds against human cancer cell lines such as DU145 (prostate), A2058 (melanoma), and MCF-7 (breast). nih.govbenthamdirect.com |

| Reporter Gene Assay | Quantifies the transcriptional activity of a specific pathway. | Investigating the modulation of inflammatory pathways by measuring NF-κB activity. |

| Immunofluorescence | Visualizes the localization and expression of specific proteins within a cell. | Assessing the induction of apoptosis by staining for markers like cleaved caspase-3. |

Enzyme Assays for Target Engagement and Inhibitory Activity

Enzyme assays are crucial for determining if a compound directly interacts with and inhibits a specific enzymatic target. Given the broad range of activities reported for pyrazole derivatives, several enzyme classes could be relevant.

Kinase Assays: Many pyrazole-containing compounds are known to be kinase inhibitors. A panel of kinase assays would be essential to determine the inhibitory profile of this compound against various kinases, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) or cyclin-dependent kinases (CDKs). nih.gov

Cyclooxygenase (COX) Assays: As some pyrazole derivatives exhibit anti-inflammatory properties, in vitro assays for COX-1 and COX-2 inhibition would be pertinent to assess the compound's potential as an anti-inflammatory agent. nih.gov

Other Enzyme Assays: Depending on the therapeutic area of interest, assays for enzymes such as monoamine oxidase (MAO) for neurological applications or various metabolic enzymes (e.g., cytochrome P450s) to assess potential drug-drug interactions could be performed.

| Enzyme Target | Assay Principle | Example Finding for Pyrazole Scaffolds |

| Kinases (e.g., EGFR, VEGFR) | Measures the transfer of a phosphate (B84403) group from ATP to a substrate peptide. | Identification of pyrazole derivatives with potent inhibitory activity against EGFR and VEGFR-2. nih.gov |

| Cyclooxygenase (COX-1/COX-2) | Monitors the conversion of arachidonic acid to prostaglandin (B15479496) H2. | Discovery of pyrazole analogs that selectively inhibit COX-2. nih.gov |

| Monoamine Oxidase (MAO-A/MAO-B) | Measures the production of hydrogen peroxide or an aldehyde product from a substrate. | Development of pyrazole derivatives as promising MAO-B inhibitors for neurodegenerative diseases. nih.gov |

In Vivo Models for Efficacy Studies (e.g., Zebrafish and Rodent Models)

Following promising in vitro results, in vivo models are necessary to evaluate the efficacy and pharmacokinetic properties of the compound in a whole organism.

Zebrafish Models: The zebrafish (Danio rerio) model offers a high-throughput in vivo platform for initial toxicity and efficacy screening. For example, zebrafish models of cancer can be used to assess the anti-tumor and anti-angiogenic effects of a compound.

Rodent Models: Murine models are the standard for preclinical efficacy testing. For oncology indications, this would involve xenograft models where human tumor cells are implanted into immunocompromised mice. For neuropharmacological applications, behavioral models in rats or mice would be employed to assess effects on anxiety, depression, or cognition. For instance, the carrageenan-induced paw edema model in rats is a common in vivo assay for anti-inflammatory activity. nih.gov

| Model Organism | Application | Measured Endpoints |

| Zebrafish (Danio rerio) | High-throughput screening for toxicity and preliminary efficacy. | Survival rates, morphological changes, inhibition of angiogenesis in cancer models. |

| Mouse (Mus musculus) | Efficacy studies for various diseases. | Tumor growth inhibition in xenograft models; behavioral changes in neuropharmacology tests. |

| Rat (Rattus norvegicus) | Efficacy and pharmacokinetic studies. | Reduction in paw volume in inflammation models; assessment of cognitive function in memory tasks. |

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Impact of Substitutions on the Pyrazole (B372694) Ring

Substitutions on the pyrazole ring of 1-(pyrrolidin-3-yl)-1H-pyrazole analogues have a profound impact on their biological activity. The 3- and 5-positions are particularly important for modulating potency and selectivity. For instance, in a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives designed as c-Jun N-terminal Kinase 3 (JNK3) inhibitors, the nature of the substituent at the 3-position was found to be crucial for activity. The introduction of a cyanomethyl group at this position resulted in potent JNK3 inhibition. nih.gov This group is believed to form hydrogen bonds with the backbone and side chain of Asn152 in the kinase domain. nih.gov

The 5-position of the pyrazole ring often accommodates aryl groups that can fit into hydrophobic pockets of the target protein. In the aforementioned JNK3 inhibitors, a 3,4-dichlorophenyl group at the 5-position was shown to be optimal, likely forming halogen bonds with Lys93 and interacting with a hydrophobic pocket. nih.gov

While direct SAR data for substitutions at the 4-position of 4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole is not extensively available in the public domain, the presence of a halogen at this position is a common strategy in medicinal chemistry. Halogen atoms can modulate the electronic properties of the pyrazole ring and provide an additional point of interaction with the target, often through halogen bonding. The iodine atom, in particular, is a strong halogen bond donor.

Stereochemical Influence of the Pyrrolidin-3-yl Moiety on Biological Activity and Target Specificity

The stereochemistry of the pyrrolidin-3-yl moiety is a critical determinant of biological activity and target specificity. The chiral center at the 3-position of the pyrrolidine (B122466) ring dictates the spatial orientation of the pyrazole core, which in turn affects how the molecule binds to its biological target.

In the context of JNK3 inhibitors, the (R)-enantiomer of 2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile displayed significantly higher inhibitory activity. nih.gov This stereochemical preference strongly suggests that the (R)-configuration positions the pyrazole and its substituents in a more favorable orientation for optimal interaction with the ATP-binding site of JNK3. Such stereochemical dependence is a common feature for many kinase inhibitors and highlights the importance of synthesizing and testing enantiomerically pure compounds during drug discovery campaigns. The specific stereochemistry often influences not only the potency but also the selectivity of the compound for its intended target over other related proteins. mdpi.com

Modifications to the Pyrrolidine Core and Their Effect on Interaction with Biological Targets

Modifications to the pyrrolidine core, particularly at the nitrogen atom, can significantly influence the compound's interaction with its biological target. These modifications can alter the molecule's physicochemical properties, such as solubility and membrane permeability, as well as its binding affinity.

For the JNK3 inhibitor series, the introduction of a cyclopropanecarbonyl group on the pyrrolidine nitrogen was a key modification. nih.gov This N-acylation can serve multiple purposes. It can introduce an additional hydrogen bond acceptor (the carbonyl oxygen) and provide a lipophilic group that can engage in favorable hydrophobic interactions within the binding site. The choice of the acyl group can be fine-tuned to optimize potency and pharmacokinetic properties. Other modifications to the pyrrolidine ring, such as the introduction of substituents at other positions, could further modulate the compound's activity by altering its conformation and interactions with the target.

Bioisosteric Replacements and Scaffold Hop Strategies for Enhanced Potency and Selectivity

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of pyrazole-containing molecules, various bioisosteres for the pyrazole ring have been explored. For example, in the development of cannabinoid receptor 1 (CB1) antagonists related to rimonabant, the 1,5-diarylpyrazole core has been successfully replaced with other five-membered heterocycles such as thiazoles, triazoles, and imidazoles, which demonstrated similar biological activities. nih.gov This indicates that the key pharmacophoric features can be maintained with different core structures.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while preserving the spatial arrangement of the key interacting groups. This strategy can lead to the discovery of novel chemical series with improved properties, such as enhanced synthetic accessibility or better intellectual property positions. For a 1-(pyrrolidin-3-yl)-1H-pyrazole scaffold, one could envision replacing the pyrazole with other heterocycles that can present the pyrrolidine and other substituents in a similar three-dimensional arrangement.

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a valuable computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for 1-(pyrrolidin-3-yl)-1H-pyrazole-based inhibitors would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For pyrazole-based inhibitors targeting various enzymes, pharmacophore models have been successfully developed and utilized. nih.govjuniperpublishers.com These models often highlight the importance of the pyrazole nitrogen atoms as hydrogen bond acceptors and the substituents on the pyrazole and pyrrolidine rings for hydrophobic and aromatic interactions. For instance, a pharmacophore model for pyrazole-containing kinase inhibitors might include a hydrogen bond acceptor feature for the pyrazole nitrogens, a hydrophobic feature for the substituent at the 5-position, and another feature corresponding to the pyrrolidine moiety. Such models can be used for virtual screening of compound libraries to identify new potential inhibitors or to guide the design of novel analogues with improved activity.

Below is a table summarizing the structure-activity relationships discussed:

| Molecular Feature | Modification | Impact on Biological Activity | Reference |

| Pyrazole Ring Position 3 | Introduction of a cyanomethyl group | Potent JNK3 inhibition, forms hydrogen bonds | nih.gov |

| Pyrazole Ring Position 5 | Aryl groups (e.g., 3,4-dichlorophenyl) | Fits into hydrophobic pockets, potential for halogen bonding | nih.gov |

| Pyrrolidin-3-yl Moiety | (R)-stereochemistry | Higher inhibitory activity for JNK3 inhibitors | nih.gov |

| Pyrrolidine Core Nitrogen | N-acylation (e.g., cyclopropanecarbonyl) | Introduces hydrogen bond acceptor, enhances hydrophobic interactions | nih.gov |

| Pyrazole Core | Bioisosteric replacement with thiazole, triazole, imidazole | Maintained biological activity in CB1 antagonists | nih.gov |

Derivatization Strategies and Novel Compound Generation

Diversification through Functional Group Interconversions at the Iodinated Pyrazole (B372694)

The iodine atom on the pyrazole ring is a key functional group that enables a wide array of chemical transformations, primarily through metal-catalyzed cross-coupling reactions. These methods allow for the introduction of a variety of substituents, significantly diversifying the molecular architecture.

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon bonds at the C4 position of the pyrazole core. The 4-iodopyrazole (B32481) moiety is an excellent substrate for these transformations. nih.govresearchgate.netgoogle.com

The Suzuki-Miyaura reaction facilitates the coupling of the 4-iodopyrazole core with aryl or vinyl boronic acids or their esters. nih.govrsc.org This reaction is highly efficient for creating biaryl or aryl-vinyl pyrazole structures. For instance, treatment of 4-iodopyrazoles with phenylboronic acid using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) results in the formation of 4-phenylpyrazole derivatives. nih.gov This method is robust and tolerates a wide range of functional groups on the coupling partner, enabling the synthesis of a broad library of compounds.

The Sonogashira reaction involves the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to 4-alkynylpyrazoles. wikipedia.orglibretexts.org This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst. wikipedia.org The reaction of 4-iodopyrazoles with various alkynes, such as phenylacetylene, proceeds under mild conditions to yield the corresponding 4-(phenylethynyl)pyrazole derivatives. nih.govresearchgate.net These alkynyl-functionalized pyrazoles are valuable intermediates themselves, amenable to further chemical modifications.

The Heck-Mizoroki reaction offers a method for the direct alkenylation of the 4-iodopyrazole scaffold. clockss.orgorganic-chemistry.org This reaction couples the iodopyrazole with an alkene, such as methyl acrylate, in the presence of a palladium catalyst and a base. clockss.orgyoutube.com Studies on 1-protected-4-iodo-1H-pyrazoles have shown that ligands like triethyl phosphite (B83602) can be effective in promoting this transformation, leading to the formation of 1-protected-4-alkenyl-1H-pyrazoles in high yields. clockss.org The reaction typically exhibits high stereoselectivity, favoring the formation of the E-isomer. organic-chemistry.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-Aryl/Vinyl-Pyrazoles | nih.govrsc.org |

| Sonogashira | Terminal Alkynes | Pd Catalyst, Cu(I) Co-catalyst, Base | 4-Alkynyl-Pyrazoles | nih.govwikipedia.org |

| Heck-Mizoroki | Alkenes | Pd(OAc)₂, Ligand (e.g., P(OEt)₃), Base | 4-Alkenyl-Pyrazoles | clockss.orgorganic-chemistry.org |

Copper-catalyzed reactions provide complementary methods for functionalizing the 4-iodopyrazole core, particularly for forming carbon-heteroatom bonds.

Direct C4-alkoxylation of 4-iodo-1H-pyrazoles can be achieved through a copper(I) iodide (CuI)-catalyzed coupling protocol with various alcohols. nih.govnih.govsemanticscholar.org Optimal conditions for this transformation have been identified, often employing a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) and a base like potassium t-butoxide, with microwave irradiation accelerating the reaction. nih.govnih.gov This methodology allows for the synthesis of a range of 4-alkoxy-1H-pyrazoles, which are structures of interest in medicinal chemistry. nih.gov The reaction is applicable to a variety of primary, secondary, cyclic, and benzylic alcohols. semanticscholar.org Additionally, copper-catalyzed systems are effective for C-N bond formation, enabling the coupling of aryl iodides with alkylamines, which suggests potential for aminating the 4-position of the pyrazole ring. organic-chemistry.org

| Alcohol Substrate | Catalyst/Ligand System | Product | Yield | Reference |

|---|---|---|---|---|

| Allyl Alcohol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | 4-(Allyloxy)-1H-pyrazole derivative | 66% | nih.gov |

| Ethanol (B145695) | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | 4-Ethoxy-1H-pyrazole derivative | Moderate | nih.gov |

| Cyclopentanol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | 4-Cyclopentyloxy-1H-pyrazole derivative | Moderate | nih.gov |

| Benzyl Alcohol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | 4-(Benzyloxy)-1H-pyrazole derivative | Moderate | nih.gov |

Scaffold Extension and Hybrid Compound Synthesis

The derivatization strategies described above are instrumental for scaffold extension, where the core structure of 4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole is elaborated to create larger, more complex molecules. By appending diverse chemical moieties—such as aromatic rings, heterocyclic systems, or aliphatic chains—through cross-coupling reactions, the physicochemical and biological properties of the parent compound can be systematically modulated. The pyrazole scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in the design of protein kinase inhibitors and other therapeutic agents. nih.gov

Scaffold extension can lead to the creation of hybrid compounds, where the pyrazole core is linked to another distinct pharmacophore. nih.gov This approach aims to combine the functionalities of two different molecular entities to achieve synergistic or novel biological activities. For example, the alkynyl pyrazoles synthesized via the Sonogashira reaction can be used in click chemistry reactions to conjugate the pyrazole scaffold to other complex molecules, such as natural products or other drug fragments. Similarly, pyrazole-chalcone hybrids have been synthesized by condensing acetyl-pyrazole derivatives with various aldehydes, demonstrating a strategy for creating novel molecular frameworks. nih.gov

Development of Molecular Probes for Target Identification and Validation

The functionalized derivatives of this compound can be further elaborated into molecular probes. These probes are essential tools for chemical biology, used to identify and validate the biological targets of bioactive compounds.

A common strategy for developing a molecular probe involves introducing a reporter group (e.g., a fluorophore, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group) and a reactive handle for covalent target engagement, if desired. The versatile chemistry of the pyrazole core facilitates this process. For instance, a derivative synthesized via a Sonogashira coupling reaction bears a terminal alkyne. This alkyne can function as a bioorthogonal handle, allowing for its specific conjugation to an azide-modified reporter tag (e.g., a fluorescent dye or biotin) through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. Such probes can be used in cellular imaging, affinity pull-down experiments to identify binding proteins, or target engagement studies. nih.gov The development of such probes is a critical step in elucidating the mechanism of action of novel bioactive compounds derived from the this compound scaffold.

Future Research Directions and Translational Perspectives for Pyrazole Pyrrolidine Scaffolds

Addressing Research Gaps and Unexplored Biological Pathways

While pyrazole-pyrrolidine scaffolds have been extensively studied for their anticancer, anti-inflammatory, and antimicrobial properties, significant research gaps remain. A primary area for future investigation is the exploration of less-chartered biological pathways. Much of the current research has focused on well-established targets, leaving a host of other potential molecular targets untouched.

A significant opportunity lies in the investigation of these scaffolds in the context of neurodegenerative diseases . nih.govmdpi.com While some studies have touched upon the potential of pyrazole (B372694) derivatives in Alzheimer's and Parkinson's diseases, the specific roles and mechanisms of pyrazole-pyrrolidine hybrids in these complex conditions are largely unknown. nih.gov Research could focus on their ability to modulate key enzymes implicated in neurodegeneration, such as beta-secretase (BACE1) or tau kinases, or their potential to mitigate neuroinflammation and oxidative stress. mdpi.com The development of multi-target agents that can simultaneously address different pathological aspects of these diseases is a particularly promising avenue. nih.gov

Furthermore, the role of pyrazole-pyrrolidine derivatives in metabolic disorders is an emerging area of interest. bohrium.com Beyond their established use in some antidiabetic agents, there is potential to explore their effects on other metabolic targets, such as those involved in obesity and dyslipidemia. Investigating their interactions with nuclear receptors or key metabolic enzymes could unveil novel therapeutic strategies for these prevalent conditions.

Finally, a deeper understanding of the off-target effects and the broader pharmacological profile of these compounds is necessary. A systematic approach to deorphanize the targets of existing pyrazole-pyrrolidine libraries could lead to the discovery of unexpected therapeutic applications and provide a more comprehensive safety profile.

Optimization of Synthetic Routes for Scalability and Economic Viability

The successful translation of a promising chemical scaffold from the laboratory to the clinic is heavily dependent on the ability to produce it on a large scale in a cost-effective manner. While numerous synthetic methods for pyrazole and pyrrolidine (B122466) derivatives exist, not all are amenable to industrial-scale production.

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form the final product, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields, leading to more energy-efficient processes. researchgate.net

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. researchgate.net The development of robust flow chemistry protocols for the synthesis of pyrazole-pyrrolidine hybrids is a critical step towards their commercial viability.

Green Catalysts and Solvents: The use of reusable, non-toxic catalysts and environmentally benign solvents can dramatically reduce the environmental footprint and cost of synthesis. researchgate.net

A key challenge is to develop synthetic routes that allow for the late-stage functionalization of the pyrazole-pyrrolidine scaffold. This would enable the rapid generation of diverse chemical libraries for biological screening, accelerating the drug discovery process. nih.gov

Strategies for Enhancing Target Selectivity and Potency for Specific Therapeutic Applications

Achieving high potency and selectivity for a specific biological target is a cornerstone of modern drug discovery, as it minimizes off-target effects and improves the therapeutic index of a drug candidate. For pyrazole-pyrrolidine scaffolds, a combination of computational and experimental strategies can be employed to achieve this goal.

Computational Approaches:

Pharmacophore Modeling and 3D-QSAR: These in silico techniques are invaluable for identifying the key structural features required for potent biological activity. nih.govresearchgate.netnih.gov By building predictive models based on the structure-activity relationships (SAR) of existing compounds, researchers can rationally design new derivatives with improved potency.

Molecular Docking: Docking simulations can predict the binding mode of a ligand within the active site of a target protein, providing insights into the key interactions that drive binding affinity. nih.gov This information can guide the design of modifications to the scaffold to enhance these interactions.

Experimental Strategies:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on both the pyrazole and pyrrolidine rings is crucial to understand how different functional groups influence potency and selectivity. researchgate.netrsc.org For instance, in the development of kinase inhibitors, specific substitutions on the pyrazole ring have been shown to be critical for achieving selectivity for a particular kinase. mdpi.com

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound. The pyrazole and pyrrolidine moieties can serve as excellent starting points for FBDD campaigns.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can be a powerful strategy to improve potency, selectivity, and pharmacokinetic properties. nih.gov

A notable example of successful optimization is the development of pyrazole-pyrrolidine ureas as potent and selective inhibitors of 11β-hydroxysteroid-dehydrogenase type 1 (11β-HSD1), where rational chemical optimization led to compounds with an appropriate ADME profile and ex vivo activity. researchgate.net

Exploration of Novel Therapeutic Areas for Pyrazole-Pyrrolidine Hybrid Structures

The versatility of the pyrazole-pyrrolidine scaffold suggests that its therapeutic applications may extend far beyond the currently explored areas. A forward-looking approach to drug discovery should involve screening these compounds against a wider range of biological targets and in disease models for which there is a significant unmet medical need.

Infectious Diseases: While some antimicrobial activity has been reported, a more systematic investigation into their potential as antibacterial, antifungal, antiviral, and antiparasitic agents is warranted. researchgate.netmdpi.com Given the rise of antimicrobial resistance, there is a pressing need for new classes of antibiotics, and pyrazole-pyrrolidine hybrids could offer a novel chemical starting point.

Rare and Neglected Diseases: The economic incentives for developing drugs for rare and neglected diseases are often limited. However, the chemical tractability and diverse biological activities of pyrazole-pyrrolidine scaffolds make them attractive candidates for academic and public-private partnership-led drug discovery efforts in these areas.

Immunology and Autoimmune Disorders: The role of various kinases and other signaling molecules in the immune system is well-established. Given the success of pyrazole-based kinase inhibitors in cancer, exploring the potential of pyrazole-pyrrolidine derivatives as modulators of immune responses could lead to new treatments for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. nih.gov

Central Nervous System (CNS) Disorders: Beyond neurodegenerative diseases, there is potential for pyrazole-pyrrolidine compounds to be developed for other CNS disorders, such as anxiety, depression, and epilepsy. Their ability to cross the blood-brain barrier and interact with various CNS targets makes them promising candidates for the development of novel psychotropic and anticonvulsant drugs. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated pyrazoles, such as 4-iodo derivatives, often involves cyclocondensation, halogenation, or catalytic cross-coupling. A key method includes:

- Cyclocondensation : Reacting 3-arylsydnones with dihaloalkenes (e.g., 2-aryl-1,1-dihalo-1-alkenes) under reflux in xylene with chloranil as an oxidizing agent. Reaction times (25–30 hours) and purification via recrystallization (methanol) are critical for yield optimization .

- Iodination : Molecular iodine-catalyzed multicomponent reactions can introduce iodine atoms. Catalytic conditions (e.g., FAPERGS-supported protocols) require precise stoichiometry and solvent selection (e.g., xylene) to avoid side products .

- Key Variables : Temperature, solvent polarity, and catalyst loading significantly impact yield. For example, extended reflux times (>30 hours) may degrade sensitive intermediates, reducing yields by 15–20% .

Q. Which spectroscopic methods are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy : and NMR are essential for confirming regiochemistry. The iodine atom’s deshielding effect alters proton signals near the pyrazole ring (e.g., pyrrolidinyl protons at δ 3.1–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]) and fragments, such as loss of the iodine atom (m/z reduction by 127).

- X-ray Crystallography : Resolves spatial arrangements, such as the dihedral angle between pyrrolidine and pyrazole rings (typically 45–60°), critical for understanding solid-state interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing this compound under varying catalytic conditions?

Methodological Answer:

- Contradiction Analysis : Conflicting yields or byproducts may arise from:

- Catalyst Deactivation : Iodine catalysts (e.g., molecular iodine) may lose activity due to moisture. Use anhydrous conditions and inert atmospheres (N) to stabilize reactive intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor side reactions vs. non-polar solvents (xylene). Solvent screening via Design of Experiments (DoE) can optimize selectivity .

- Mitigation Strategies :

- In Situ Monitoring : Use FT-IR or LC-MS to track intermediate formation (e.g., iodopyrazole precursors) and adjust reaction parameters dynamically .

Q. What computational and experimental approaches are used to study the structure-activity relationships (SAR) of this compound in medicinal chemistry?

Methodological Answer:

- Molecular Docking : Simulate binding affinities with target proteins (e.g., CRF-1 receptors) using software like AutoDock. The iodine atom’s hydrophobic interactions may enhance binding in pocket residues .

- In Vitro Assays : Test bioactivity (e.g., IC) against cancer cell lines (HeLa, MCF-7) to correlate substituent effects. For example, pyrrolidine’s conformational flexibility may improve membrane permeability .

- Data Integration : Combine QSAR models with crystallographic data to predict modifications (e.g., replacing iodine with bromine) while retaining activity .

Q. How do crystallographic data inform the molecular interactions of this compound in solid-state studies?

Methodological Answer:

- Hydrogen Bonding : The pyrrolidine NH group forms intermolecular H-bonds with adjacent pyrazole rings (distance: 2.8–3.0 Å), stabilizing crystal packing .

- Halogen Bonding : The iodine atom participates in non-covalent interactions with electron-rich aromatic systems (e.g., phenyl rings), influencing supramolecular assembly .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) reveals melting points (e.g., 180–185°C) correlated with lattice stability from X-ray data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.